2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethylpyrimidine with indole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted indole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,5,7-Trimethyl-1,2,3,4-tetrahydropyrimido(1,6-a)indole: This compound has an additional methyl group, which can influence its chemical and biological properties.
1,2,3,4-Tetrahydro-2,5-dimethylpyrimido(1,6-a)indole: A closely related compound with similar structural features.
Uniqueness
2,5-Dimethyl-1,2,3,4-tetrahydropyrimido(3,4-a)indole is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity.
Properties
CAS No. |
22106-07-6 |
---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,5-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H16N2/c1-10-11-5-3-4-6-13(11)15-9-14(2)8-7-12(10)15/h3-6H,7-9H2,1-2H3 |
InChI Key |
YUNDRVUPOZFFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN(CN2C3=CC=CC=C13)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.